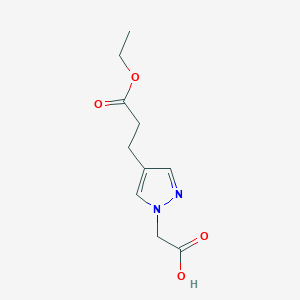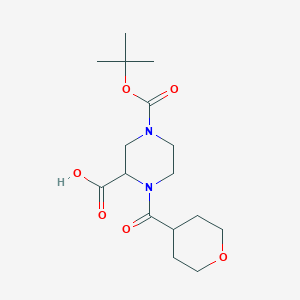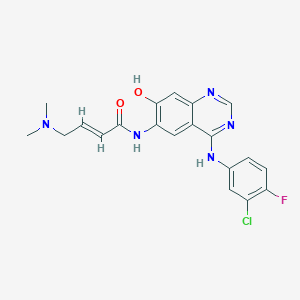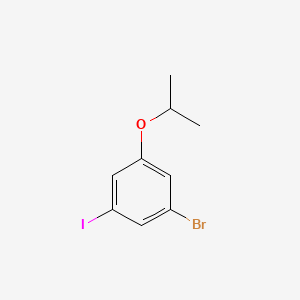
1-Bromo-3-iodo-5-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-iodo-5-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves:
Iodination: The subsequent introduction of an iodine atom using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-iodo-5-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-3-iodo-5-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-iodo-5-isopropoxybenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The bromine and iodine atoms act as electrophiles, facilitating substitution reactions on the benzene ring.
Nucleophilic Attack: The isopropoxy group can participate in nucleophilic attacks, leading to various substitution and coupling reactions.
Electron Donating and Withdrawing Effects: The substituents on the benzene ring influence the reactivity through inductive and resonance effects, affecting the overall reaction mechanism.
Comparaison Avec Des Composés Similaires
1-Bromo-3-iodobenzene: Lacks the isopropoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-chloro-5-iodobenzene: Contains a chlorine atom instead of an isopropoxy group, leading to different reactivity and applications.
1-Iodo-3-isopropoxybenzene: Lacks the bromine atom, affecting its use in specific coupling reactions.
Uniqueness: 1-Bromo-3-iodo-5-isopropoxybenzene is unique due to the presence of both bromine and iodine atoms along with the isopropoxy group. This combination of substituents provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C9H10BrIO |
|---|---|
Poids moléculaire |
340.98 g/mol |
Nom IUPAC |
1-bromo-3-iodo-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |
Clé InChI |
RDVZWSFWCRUDQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC(=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


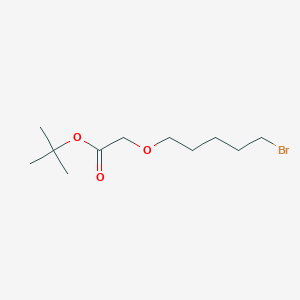
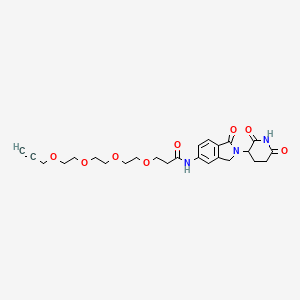
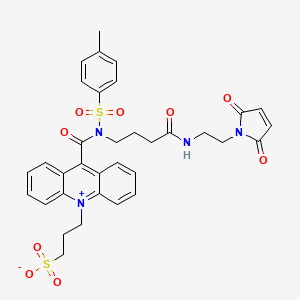
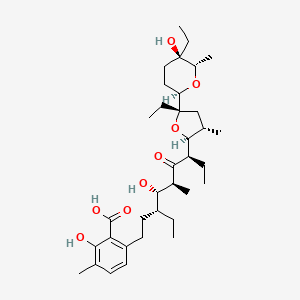
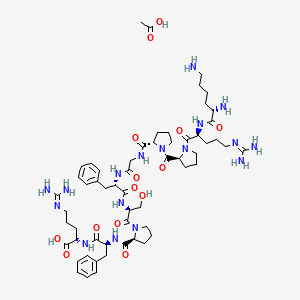
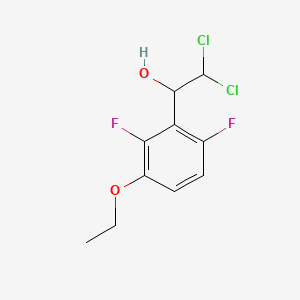
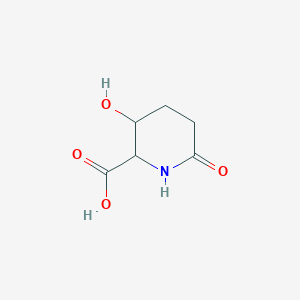

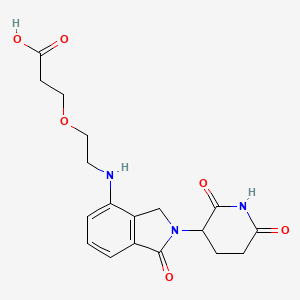
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
![Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester](/img/structure/B14766510.png)
